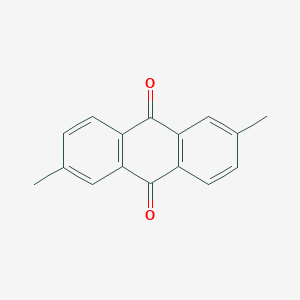

2,6-ジメチルアントラキノン

概要

説明

2,6-Dimethylanthraquinone is an organic compound with the molecular formula C16H12O2. It is a derivative of anthraquinone, characterized by the presence of two methyl groups at the 2 and 6 positions on the anthraquinone core. This compound is known for its yellow solid appearance and is used primarily in research and industrial applications .

科学的研究の応用

2,6-Dimethylanthraquinone has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and dyes.

Biology: Studies have explored its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in cancer treatment.

Industry: It is used in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds

作用機序

Mode of Action

Anthraquinones, the class of compounds to which 2,6-dimethylanthraquinone belongs, are known to interact with various biological targets and processes .

Biochemical Pathways

Anthraquinones have been shown to interact with key proteins such as kinases, topoisomerases, telomerases, matrix metalloproteinases, and g-quadruplexes, which are involved in the viability of cancer cells .

Pharmacokinetics

Some properties of the compound have been predicted . It has a molecular weight of 236.265 Da and a logP value of 4.30, indicating its lipophilic nature, which could influence its absorption and distribution. Its water solubility is estimated to be low, which could affect its bioavailability .

Result of Action

Anthraquinones have been studied for their anticancer properties, suggesting that they may have effects on cell proliferation and survival .

生化学分析

Biochemical Properties

It is known that this compound has high molecular weight and emission, and can be used as a raw material for organic solvents

Temporal Effects in Laboratory Settings

It is known that this compound can be obtained by thermal decomposition of 2,6-dichloroanthraquinone, with a yield of about 95%

準備方法

Synthetic Routes and Reaction Conditions: 2,6-Dimethylanthraquinone can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of 2,6-dimethylaniline with phthalic anhydride, followed by oxidation. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is conducted under anhydrous conditions .

Industrial Production Methods: In industrial settings, the production of 2,6-Dimethylanthraquinone often involves large-scale oxidation processes. These processes utilize catalysts and controlled reaction environments to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: 2,6-Dimethylanthraquinone undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it to hydroquinone derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthraquinone core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted anthraquinones and hydroquinones, depending on the specific reagents and conditions used .

類似化合物との比較

Anthraquinone: The parent compound, lacking the methyl groups at the 2 and 6 positions.

1,4-Dimethylanthraquinone: Another derivative with methyl groups at different positions.

2,6-Diaminoanthraquinone: A derivative with amino groups instead of methyl groups.

Uniqueness: 2,6-Dimethylanthraquinone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of methyl groups at the 2 and 6 positions enhances its stability and alters its interaction with biological targets compared to other anthraquinone derivatives .

特性

IUPAC Name |

2,6-dimethylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-9-3-5-11-13(7-9)15(17)12-6-4-10(2)8-14(12)16(11)18/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQLIJAFGKWFOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70323935 | |

| Record name | 2,6-Dimethylanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3837-38-5 | |

| Record name | 3837-38-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethylanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

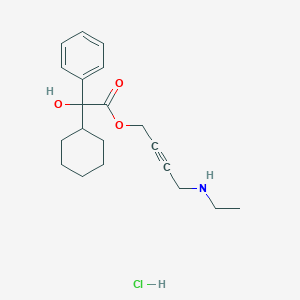

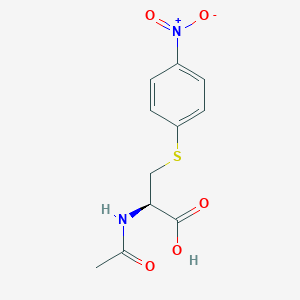

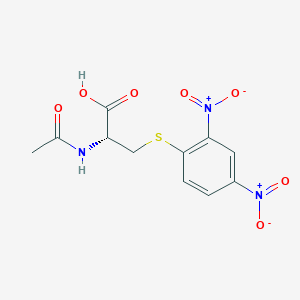

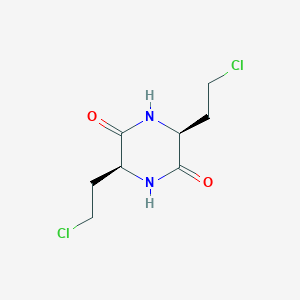

Feasible Synthetic Routes

Q1: What is the significance of 2,6-Dimethylanthraquinone in natural product chemistry?

A1: 2,6-Dimethylanthraquinone, also known as Cynodontin, is a naturally occurring tetrahydroxyanthraquinone. It has been identified as a secondary metabolite in various fungal species, particularly within the Curvularia and Drechslera genera. [] While its specific biological function within these fungi remains unclear, its presence alongside other metabolites like curvularin and brefeldin A suggests potential roles in fungal defense mechanisms or signaling pathways. Further research is needed to fully elucidate its biological significance.

Q2: Can 2,6-Dimethylanthraquinone be used as a building block for synthesizing polymers with interesting properties?

A2: While 2,6-Dimethylanthraquinone itself isn't directly used in the synthesis described, a closely related compound, 2,6-dimethylanthraquinone, serves as a key intermediate in producing poly(9,10-bis(p-(2-ethylhexyloxy)phenyl)-2,6-anthracenevinylene) (2,6-PAV). [] This polymer demonstrates interesting electrooptic properties, making it a potential candidate for applications in organic light-emitting diodes (OLEDs). The use of 2,6-dimethylanthraquinone as a starting material highlights its versatility in synthesizing complex organic molecules with potential applications in material science.

Q3: Are there analytical techniques available to identify and quantify 2,6-Dimethylanthraquinone in complex mixtures?

A3: While the provided abstracts don't delve into the specific analytical methods used, it's safe to assume techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) were employed. These methods are commonly used to separate, identify, and quantify individual compounds within complex mixtures like fungal extracts. [] Further research articles focusing on the isolation and characterization of 2,6-Dimethylanthraquinone would likely provide detailed information about the specific analytical techniques employed.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine](/img/structure/B15388.png)